2-methyl-N-(4-phenoxyphenyl)propanamide

Description

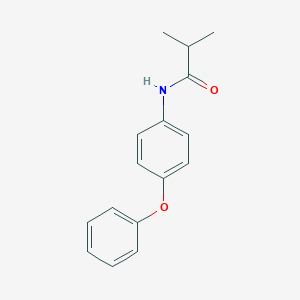

2-Methyl-N-(4-phenoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a methyl group at the α-carbon of the propanamide backbone and a phenoxy-substituted phenyl ring at the nitrogen position. These compounds often exhibit pharmacological activities, including anti-androgenic, metabolic, and receptor antagonist properties .

Key structural features:

- Core structure: Propanamide backbone (CH3-C(O)-NH-).

- Substituents: Methyl group at the α-carbon (2-methyl). 4-Phenoxyphenyl group (aromatic ring with a phenoxy substituent at the para position).

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-methyl-N-(4-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)16(18)17-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) |

InChI Key |

RAVYGWDYIIODAR-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-methyl-N-(4-phenoxyphenyl)propanamide with structurally related compounds, highlighting substituent variations, biological activities, and physicochemical properties:

<sup>a</sup>LogP values estimated using ChemDraw or experimental data from references.

Key Research Findings

(a) Anti-Androgenic Activity

- Flutamide and its derivatives (e.g., nitro/trifluoromethyl substituents) are potent androgen receptor antagonists, used in prostate cancer therapy. The cyano analogue (CYA) exhibits distinct reductive metabolism, forming reactive intermediates that may influence toxicity profiles .

(b) Metabolic and Receptor Modulation

- 4-Fluoroisobutyrylfentanyl () highlights the versatility of propanamide derivatives in opioid receptor targeting, though its pharmacological profile diverges significantly from anti-androgenic compounds .

Physicochemical and Pharmacokinetic Differences

- Lipophilicity: Fluorinated and chlorinated derivatives (e.g., 4-chlorophenoxy in ) exhibit lower LogP values compared to nitro/trifluoromethyl-substituted flutamide analogs, impacting membrane permeability and metabolic stability .

- Molecular Weight : Larger compounds like 4-fluoroisobutyrylfentanyl (>390 g/mol) may face challenges in blood-brain barrier penetration compared to smaller analogs (e.g., flutamide at 276 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.